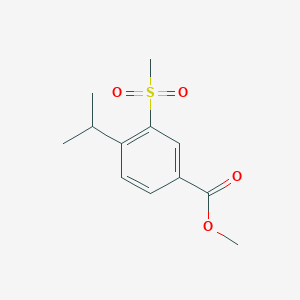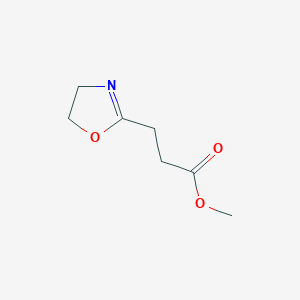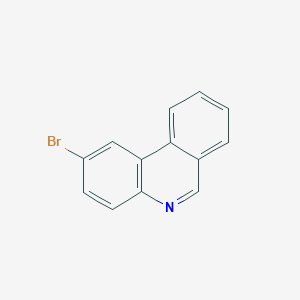![molecular formula C10H9BrN2O2 B3048667 Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate CAS No. 1788041-67-7](/img/structure/B3048667.png)
Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
描述
Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a heterocyclic compound that contains a pyrrolo[3,2-c]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate typically involves the bromination of a pyrrolo[3,2-c]pyridine derivative followed by esterification. One common method includes the following steps:
Bromination: The starting material, pyrrolo[3,2-c]pyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.
Esterification: The brominated intermediate is then subjected to esterification using ethanol and a strong acid catalyst like sulfuric acid. The reaction mixture is heated under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding hydrogenated derivative. Common reducing agents include palladium on carbon (Pd/C) and hydrogen gas.
Oxidation Reactions: The pyrrolo[3,2-c]pyridine core can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Potassium carbonate, DMF, nucleophiles (amines, thiols, alkoxides)
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Oxidation: Potassium permanganate, chromium trioxide
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used
Reduction: Hydrogenated derivative of the original compound
Oxidation: Oxidized derivatives with additional functional groups
科学研究应用
Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor in the synthesis of potential drug candidates targeting various diseases such as cancer, inflammation, and infectious diseases.
Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: It is employed in chemical biology research to investigate its interactions with biological macromolecules and its mechanism of action.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets within the cell. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.
相似化合物的比较
Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate can be compared with other similar compounds such as:
Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate: This compound has a similar core structure but differs in the position of the bromine atom and the carboxylate group.
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde:
6-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine: The presence of a methyl group in this compound can influence its chemical properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ester group, which can be further modified to introduce a variety of functional groups for diverse applications.
属性
IUPAC Name |
ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-3-6-5-12-9(11)4-7(6)13-8/h3-5,13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJTTZONGOVOKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CN=C(C=C2N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101164733 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid, 6-bromo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101164733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1788041-67-7 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid, 6-bromo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1788041-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid, 6-bromo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101164733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



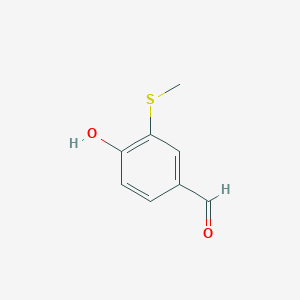

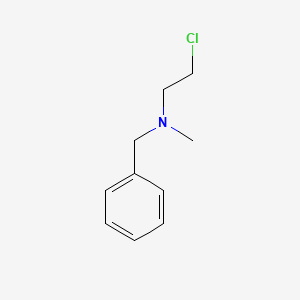
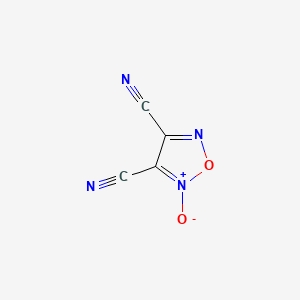



![5-Silaspiro[4.4]nonane](/img/structure/B3048598.png)
